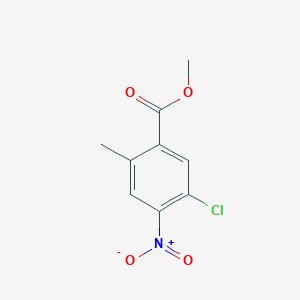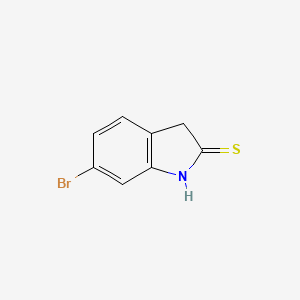
Hepta-1,6-dien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .
准备方法
Hepta-1,6-dien-4-one can be synthesized through several methods:
Condensation of Acetone and Formaldehyde: This industrial method involves the condensation of acetone and formaldehyde, followed by dehydration.
Mannich Reaction: Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct.
Catalytic Dehydrogenation of Isopropyl Alcohol: This method involves the catalytic dehydrogenation of isopropyl alcohol.
Pyrolysis of Acetone: In laboratory settings, vinylmethyl ketone can be prepared by the pyrolysis of acetone.
化学反应分析
Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert vinylmethyl ketone into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the carbonyl carbon.
Polymerization: This compound will polymerize spontaneously, and it is typically stored with hydroquinone to inhibit polymerization.
Michael Addition: As an effective Michael acceptor, it can participate in Michael addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.
科学研究应用
Hepta-1,6-dien-4-one has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.
Polymer Production: Its ability to undergo polymerization makes it a valuable precursor in the manufacture of polymers used in coatings, adhesives, and elastomers.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical drugs such as etorphine, buprenorphine, and others.
Hydrogen Storage: Research has explored its use in hydrogen storage applications due to its reversible hydrogenation and dehydrogenation capabilities.
作用机制
Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.
相似化合物的比较
Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:
Butenone: Another enone with similar reactivity and uses.
Acrolein: A related compound with similar electrophilic properties but different applications.
This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
hepta-1,6-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2 |
InChI 键 |
PBZROIMXDZTJDF-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CC=C |
规范 SMILES |
C=CCC(=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)

![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)


![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)






![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)

